

Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals

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Compound of Interest						
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An In-depth Technical Guide

The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and the ability to form hydrogen bonds, contribute to improved pharmacokinetic and metabolic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive literature review of substituted morpholine scaffolds, focusing on their synthesis, diverse biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Substituted Morpholine Scaffolds

The versatility of the morpholine ring is matched by the variety of synthetic strategies developed for its construction and functionalization. These methods allow for the creation of diverse libraries of substituted morpholines for structure-activity relationship (SAR) studies. Key synthetic approaches include intramolecular cyclization, palladium-catalyzed reactions, and multicomponent reactions.

A. Intramolecular Cyclization

Intramolecular cyclization is a common and effective method for the synthesis of the morpholine ring. This approach typically involves the formation of a key intermediate containing



both an amino alcohol and a leaving group, which then undergoes cyclization to form the morpholine ring.[3]

B. Palladium-Catalyzed Carboamination

Palladium-catalyzed carboamination has proven to be a powerful tool for the stereoselective synthesis of substituted morpholines. This method allows for the concise construction of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. The key step involves a Pd-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[4]

C. Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient route to highly substituted morpholines in a single synthetic operation. These reactions combine three or more starting materials to generate complex products, minimizing reaction steps and purification efforts. A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield unprotected, highly substituted morpholines.[5]

II. Biological Activities and Quantitative Data

Substituted morpholine derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery programs targeting various diseases. The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or it can modulate the pharmacokinetic properties of a molecule to enhance its efficacy and safety profile.[6][7]

A. Anticancer Activity

Morpholine-containing compounds have shown significant promise as anticancer agents, with several derivatives targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][8]



Compound/Dr ug	Target	Cell Line	IC50/Ki	Reference
PKI-587	PI3Kα/mTOR	-	Sub-nanomolar	[9]
Gedatolisib (PKI- 587)	PI3K/mTOR	Various	-	[8]
Dimorpholinoqui nazoline 7c	PI3K/Akt/mTOR	MCF7	250-500 nM (inhibition of phosphorylation)	[8]
Ruthenium(II)-3	-	S. aureus	0.78 μg/mL (MIC)	[6]

B. Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring often lead to improved brain permeability, making it a valuable scaffold for CNS drug discovery.[10] Morpholine derivatives have been developed as antagonists for various CNS receptors, including dopamine and norepinephrine transporters.

Compound/Dr ug	Target	Assay	Ki/IC50	Reference
Reboxetine analog 1	Norepinephrine Transporter (NET)	Competition binding vs [3H]nisoxetine	1.02 nM (Ki)	[1][3][11]
Reboxetine analog 4	Norepinephrine Transporter (NET)	Competition binding vs [3H]nisoxetine	0.30 nM (Ki)	[1][3]
Novel Morpholine Derivatives	Dopamine D3 Receptor	In vitro binding	-	[12]

C. Antimicrobial and Antifungal Activity



The morpholine scaffold is present in several antimicrobial and antifungal agents. Linezolid, an oxazolidinone antibiotic containing a morpholine ring, is a notable example used to treat serious bacterial infections. Furthermore, various morpholine derivatives have demonstrated potent activity against a range of fungal pathogens.

| Compound/Drug | Organism | MIC/IC50/MFC | Reference | |---|---|---| | Linezolid | Grampositive bacteria | - |[1][9] | | Sila-morpholine analog 24 | Candida albicans, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity (MIC comparable or better than amorolfine) |[13] | | Azole derivative UR-9751 | Candida albicans, Cryptococcus neoformans | Lower MICs than fluconazole |[14] | | Morpholine derivative 3 | Various bacterial strains | 3.125 - 12.5 mg/mL (MIC) |[15] | | Morpholine-containing 5-arylideneimidazolone 15 | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin MIC |[16] |

D. Antiviral Activity

Recent studies have highlighted the potential of morpholine derivatives as antiviral agents. For instance, camphene derivatives incorporating a morpholine moiety have shown high activity against the Hantaan pseudovirus.

Compound	Virus	IC50	Reference
Camphene derivative	Hantaan pseudovirus	5.0 - 14.8 μM	[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted morpholine scaffolds.

A. Synthesis Protocols

1. General Procedure for the Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination

This protocol is adapted from a strategy for the synthesis of cis-3,5-disubstituted morpholines. [4]



- Synthesis of O-allyl ethanolamines: To a solution of an enantiopure N-Boc amino alcohol in a suitable solvent (e.g., DMF), add sodium hydride (NaH) at 0 °C. After stirring for a short period, add allyl bromide and allow the reaction to warm to room temperature. The reaction is monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to afford the O-allyl ether.
- Boc-deprotection and N-arylation: The N-Boc protected O-allyl ethanolamine is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. The resulting amine trifluoroacetate salt is then subjected to a Pd-catalyzed N-arylation with an appropriate aryl bromide.
- Pd-catalyzed carboamination: The N-aryl O-allyl ethanolamine is dissolved in a suitable solvent (e.g., toluene) in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(2-furyl)3), and a base (e.g., NaOtBu). The reaction mixture is heated to effect the intramolecular carboamination, yielding the cis-3,5-disubstituted morpholine. The product is then purified by column chromatography.
- 2. Three-Component Synthesis of Highly Substituted Morpholines

This protocol is based on a copper-catalyzed multicomponent reaction.[5]

- To a reaction vessel, add the amino alcohol (2 equivalents), the aldehyde (3 equivalents), and the diazomalonate (1 equivalent).
- Add a copper(I) catalyst (e.g., Cu(MeCN)4PF6) under an inert atmosphere.
- The reaction mixture is stirred at a specified temperature (e.g., 70 °C) until the reaction is complete, as monitored by TLC or LC-MS.
- The crude product is then purified by column chromatography to yield the highly substituted morpholine.

B. Biological Assay Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][11][17]

- Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 μL of culture medium.
- Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., 0.1 N HCl in isopropanol or DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 565-590 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

2. PI3Kα Enzyme Inhibition Assay

This protocol is a general guide for a kinase activity assay.[18][19][20][21]

- Reaction Setup: In a 384-well plate, add 0.5 μL of the inhibitor compound or vehicle (DMSO).
- Enzyme/Lipid Mixture: Prepare a mixture of the PI3Kα enzyme and the lipid substrate (PIP2) in the kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA). Add 4 μL of this mixture to each well.
- Initiate Reaction: Add 0.5 μL of ATP solution (e.g., 250 μM in water) to each well to start the kinase reaction.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Detection: The amount of ADP produced, which is proportional to the kinase activity, is
 measured using a detection reagent such as ADP-Glo™. This involves a two-step process:
 first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is
 quantified via a luciferase-based reaction that produces a luminescent signal. The signal is
 read on a luminometer. The inhibitory activity of the compound is calculated relative to the
 vehicle control.

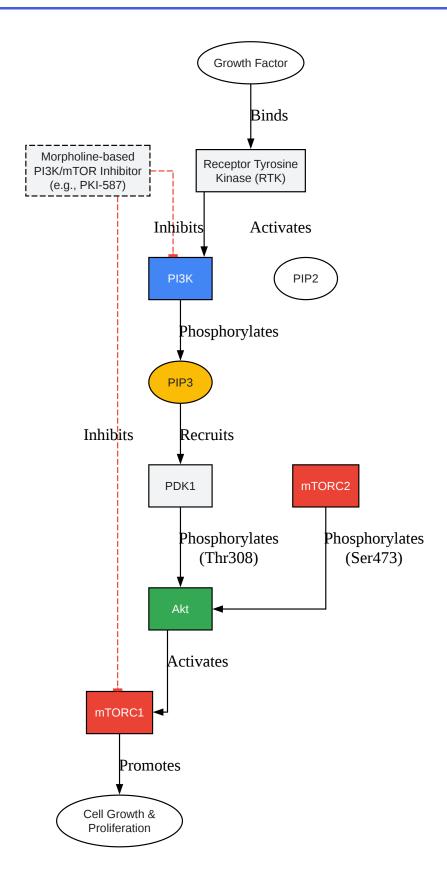
IV. Signaling Pathways and Experimental Workflows

Substituted morpholine scaffolds have been shown to modulate key signaling pathways implicated in various diseases. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new therapeutic agents.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several morpholine-containing compounds have been developed as inhibitors of this pathway.





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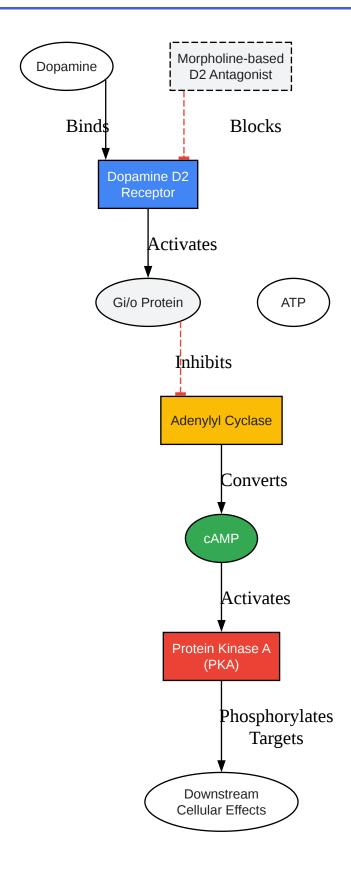


Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-based drugs.

B. Dopamine D2 Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission in the CNS. The D2 receptor, a member of the D2-like family, is a key target for antipsychotic drugs. Morpholine derivatives have been investigated as selective antagonists of dopamine receptors.





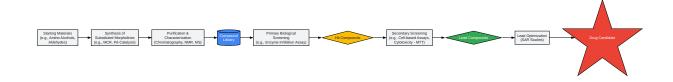
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Caption: Simplified dopamine D2 receptor signaling pathway illustrating antagonism by morpholine derivatives.

C. Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of substituted morpholines and their subsequent screening for biological activity.



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Caption: General workflow for the discovery of bioactive substituted morpholine scaffolds.

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